molecular formula C9H5N3O4S3 B2459737 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid CAS No. 1955541-25-9

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid

Cat. No.: B2459737
CAS No.: 1955541-25-9
M. Wt: 315.34
InChI Key: YBZKAMNUVJKLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been shown to exhibit a range of biological activities.

Mechanism of Action

Target of Action

The primary targets of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid Compounds with similar structures have been found to target proteins like aldose reductase and Shikimate kinase .

Mode of Action

The specific interaction between This compound It’s worth noting that similar compounds have shown affinity towards the active site of shikimate kinase .

Biochemical Pathways

The biochemical pathways affected by This compound The interaction with shikimate kinase suggests a potential impact on the shikimate pathway , which is involved in the biosynthesis of aromatic amino acids in bacteria and plants.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown activity against mycobacterium tuberculosis , suggesting potential antimicrobial effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid is its broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potentially useful compound for the treatment of infectious diseases. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid. One area of interest is the development of new synthetic methods for this compound, with the goal of improving yields and purity. Another area of interest is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, with the goal of developing new antimicrobial and anti-inflammatory agents.

Synthesis Methods

The synthesis method of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid involves the reaction of 2-mercapto-5-nitrobenzoic acid with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with nitric acid to yield the final compound. This method has been optimized to produce high yields of pure product.

Scientific Research Applications

5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid has been studied for its potential applications in scientific research. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

5-nitro-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O4S3/c13-7(14)5-3-4(12(15)16)1-2-6(5)18-9-11-10-8(17)19-9/h1-3H,(H,10,17)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZKAMNUVJKLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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